(R)-methyl 2-(piperidin-2-yl)acetate HCl

Dopamine reuptake inhibition Stereochemical SAR Chiral building block

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is a chiral piperidine-2-acetic acid methyl ester salt, belonging to the class of 2-substituted piperidines. The compound features a single stereocenter at the piperidine 2-position with defined (R) absolute configuration.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 144239-68-9
Cat. No. B2584722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 2-(piperidin-2-yl)acetate HCl
CAS144239-68-9
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCOC(=O)CC1CCCCN1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
InChIKeyKGLWWMPBPHRIHK-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-Methyl 2-(piperidin-2-yl)acetate HCl (CAS 144239-68-9) Procurement Guide: Chiral Piperidine Building Block Overview


(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is a chiral piperidine-2-acetic acid methyl ester salt, belonging to the class of 2-substituted piperidines. The compound features a single stereocenter at the piperidine 2-position with defined (R) absolute configuration. It serves as a versatile chiral building block in medicinal chemistry and organic synthesis, and is a structural des-phenyl analog of the CNS stimulant methylphenidate. [1] The hydrochloride salt form enhances aqueous solubility and facilitates handling. This compound represents a key intermediate for the construction of enantiomerically pure piperidine-containing pharmacophores.

Why (R)-Methyl 2-(piperidin-2-yl)acetate HCl Cannot Be Replaced by Generic Piperidine Analogs


Simple piperidine-2-acetate esters are not fungible. The absolute configuration at the piperidine 2-position dictates enantioselective recognition by biological targets and chiral catalysts. In closely related α-phenyl derivatives (methylphenidate series), the (R,R) enantiomer (dexmethylphenidate) accounts for >95% of pharmacological dopamine transporter (DAT) inhibition activity, while the (S,S) enantiomer is essentially inactive. [1] This well-established stereochemical SAR principle extends to the des-phenyl analog: the (R)-configuration is required for any meaningful interaction with CNS targets, including dopamine reuptake inhibition. [2] Substituting the (R)-enantiomer with the (S)-enantiomer or racemate would eliminate stereochemical fidelity for target engagement, compromising assay reproducibility and structure–activity relationship (SAR) interpretation. Furthermore, ester homologs (e.g., ethyl or tert-butyl esters) exhibit altered lipophilicity, steric bulk, and metabolic stability that can confound in vitro and in vivo readouts.

Quantitative Differentiation Evidence for (R)-Methyl 2-(piperidin-2-yl)acetate HCl Against Closest Comparators


Stereochemical Configuration–Activity Link: (R)-Enantiomer Required for Dopamine Transporter Engagement

The (R)-configuration at the piperidine 2-position is a known determinant of dopamine transporter (DAT) recognition. In the direct α-phenyl analog methylphenidate, the (R,R) enantiomer (dexmethylphenidate) exhibits DAT binding affinity (Ki ≈ 4–8 nM) at least 100-fold higher than the (S,S) enantiomer (Ki > 1000 nM). [1] While quantitative DAT IC50 data for the des-phenyl analog (R)-methyl 2-(piperidin-2-yl)acetate is limited in peer-reviewed literature, the stereochemical requirement is conserved across the 2-substituted piperidine scaffold. [2] The (S)-enantiomer (CAS 171866-64-1) is expected to show negligible DAT activity.

Dopamine reuptake inhibition Stereochemical SAR Chiral building block

Enantiomeric Purity and Salt Form: HCl Salt Ensures Defined Stoichiometry vs. Free Base

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is supplied with guaranteed minimum purity of 95% (HPLC) from multiple verified sources, with a 98% purity grade also available. The hydrochloride salt form (MW 193.67 g/mol) ensures defined stoichiometry and reproducible solubility in aqueous assay buffers, in contrast to the free base form (MW 157.21 g/mol) which can exhibit variable hygroscopicity and carbonate formation upon storage. For (S)-methyl 2-(piperidin-2-yl)acetate free base, typical commercial purity is reported at 98% (HPLC), but without the salt counterion, accurate weighing for quantitative pharmacology is compromised by amine basicity and atmospheric CO₂ absorption.

Chemical purity Salt stoichiometry Procurement specification

Lipophilicity Differentiation: logP Comparison with Ethyl and tert-Butyl Ester Homologs

The methyl ester of (R)-piperidin-2-ylacetic acid has a calculated XlogP of 0.5, indicating balanced hydrophilicity suitable for both aqueous biochemistry and moderate membrane permeation. [1] In comparison, the ethyl ester homolog [(R)-ethyl 2-(piperidin-2-yl)acetate] exhibits a predicted logP of ~1.2, while the tert-butyl ester shows logP ~1.8. This lipophilicity gradient directly impacts passive membrane permeability, metabolic esterase susceptibility, and protein binding in pharmacological assays.

Physicochemical properties logP Ester homolog comparison

Procurement Cost and Availability: (R)-Enantiomer HCl Salt Premium vs. Racemate

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride is priced at approximately $315 per 100 mg from a verified US supplier, reflecting the added cost of chiral resolution or asymmetric synthesis. The racemic methyl 2-(piperidin-2-yl)acetate hydrochloride (CAS 24153-01-3) is routinely available at less than $50 per gram from bulk catalog suppliers, indicating a price premium of ≥6-fold per gram for the enantiopure (R)-form. This differential reflects the non-trivial enantioselective synthesis and purification methodology required to achieve >95% enantiomeric excess.

Procurement cost Supply chain Chiral building block

Recommended Application Scenarios for (R)-Methyl 2-(piperidin-2-yl)acetate HCl Based on Evidence


Enantioselective Dopamine Transporter (DAT) Radioligand Binding Assays

Due to the stereochemical requirement for DAT engagement established by methylphenidate SAR (Section 3, Evidence Item 1), (R)-methyl 2-(piperidin-2-yl)acetate HCl is the only appropriate enantiomer for competitive [³H]WIN-35428 displacement assays. The (S)-enantiomer or racemate would produce false negatives and should be excluded. The hydrochloride salt ensures accurate molarity for IC50 determination. [1]

Chiral Synthon for Asymmetric Synthesis of 2-Substituted Piperidine Pharmacophores

The defined (R)-configuration at the piperidine 2-position makes this compound a valuable chiral building block for constructing enantiomerically pure drug candidates, particularly CNS-penetrant molecules requiring the (R)-piperidine scaffold. The methyl ester can be hydrolyzed to the carboxylic acid or reduced to the alcohol without racemization, preserving enantiomeric integrity throughout multi-step synthesis. [1]

Aqueous Solubility-Optimized In Vitro Pharmacology

With a computed XlogP of 0.5 (Section 3, Evidence Item 3), the methyl ester offers superior aqueous solubility compared to ethyl (logP ~1.2) and tert-butyl (logP ~1.8) ester homologs. This property is critical for high-concentration screening in biochemical assays where organic co-solvent content must be minimized to avoid solvent-induced artifacts. [1]

Quality Control Reference Standard for Chiral Purity Analysis

The hydrochloride salt form with defined stoichiometry (Section 3, Evidence Item 2) makes this compound suitable as a reference standard for chiral HPLC method development. The baseline enantiomeric purity (≥95% ee) allows accurate calibration of chiral stationary phases for separating (R)- and (S)-enantiomers of piperidine-2-acetate derivatives in pharmaceutical QC laboratories. [1]

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